4-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
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Overview
Description
4-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and a sulfonyl-linked piperazine moiety bearing a 2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate, which involves the reaction of 2-fluoroaniline with piperazine under suitable conditions.
Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Benzamide: The final step involves coupling the sulfonylated piperazine intermediate with 4-chlorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or piperazine moiety.
Scientific Research Applications
4-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with molecular targets such as receptors or enzymes. The piperazine moiety is known to interact with various neurotransmitter receptors, while the sulfonyl and benzamide groups can modulate the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- 4-chloro-N-(2-{[4-(2-bromophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- 4-chloro-N-(2-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Uniqueness
4-chloro-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide is unique due to the presence of the 2-fluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to specific targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
4-chloro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-16-7-5-15(6-8-16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-4-2-1-3-17(18)21/h1-8H,9-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFRTGAPPIIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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